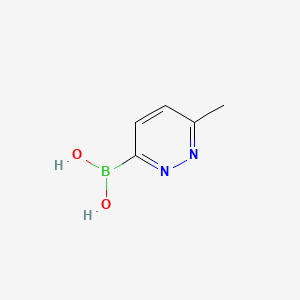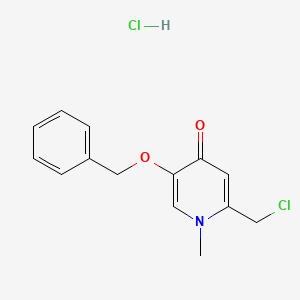
5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a benzyloxy group, a chloromethyl group, and a dihydropyridinone core makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves multiple steps:
Formation of the Dihydropyridinone Core: The initial step often involves the condensation of an aldehyde with an amine and a β-keto ester under acidic or basic conditions to form the dihydropyridinone core.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the dihydropyridinone intermediate in the presence of a suitable base.
Chloromethylation: The chloromethyl group is typically introduced using chloromethyl methyl ether or similar reagents under acidic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dihydropyridinone core, potentially converting it to a tetrahydropyridine derivative.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Dihydropyridines are known for their calcium channel blocking activity, which is useful in the treatment of cardiovascular diseases. Research is ongoing to explore its efficacy and safety in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The unique structure of dihydropyridines allows for the development of drugs with specific targets, such as antihypertensive agents.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx in cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory properties in the management of angina and hypertension.
Uniqueness
5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and potential biological activity. The presence of the benzyloxy and chloromethyl groups allows for further chemical modifications, making it a versatile compound for research and development.
属性
IUPAC Name |
2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11;/h2-7,9H,8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAAZTZELJHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
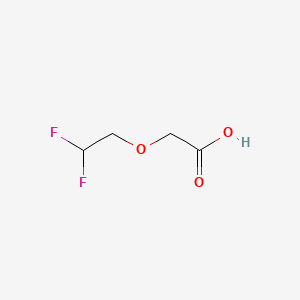
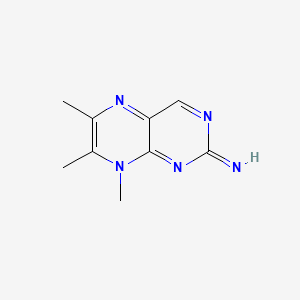

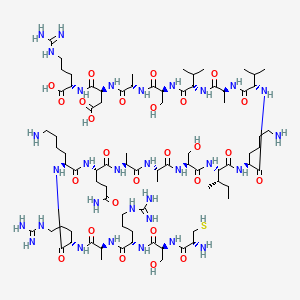
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
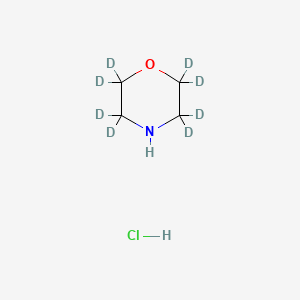
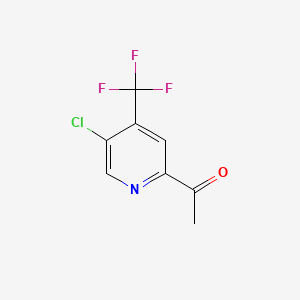
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
